molecular formula C10H13F2NO B6161482 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine CAS No. 1250409-48-3

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine

Cat. No.: B6161482
CAS No.: 1250409-48-3
M. Wt: 201.21 g/mol
InChI Key: BAKPKQVHOYVXNI-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-methoxypropan-2-amine (CAS 1250409-48-3) is a fluorinated amine compound of high interest in advanced pharmaceutical research and organic synthesis. With a molecular formula of C10H13F2NO and a molecular weight of 201.21 g/mol, it serves as a versatile building block for constructing more complex molecules . Research Significance and Applications This compound is strategically designed for medicinal chemistry applications. The incorporation of the 2,4-difluorophenyl moiety is a well-established strategy in drug discovery, as fluorine atoms can profoundly alter a molecule's properties . This group helps to modulate electronic characteristics, increase metabolic stability by blocking sites of oxidative metabolism, and enhance lipophilicity, which can improve membrane permeability . The 3-methoxypropan-2-amine scaffold provides a primary amine functional group, a key feature for further chemical modifications through reactions such as N-alkylation, acylation, or reductive amination, allowing researchers to diversify its structure efficiently . Structural and Physical Data - CAS Number: 1250409-48-3 - Molecular Formula: C10H13F2NO - Molecular Weight: 201.21 g/mol - SMILES: COCC(CC1=C(C=C(C=C1)F)F)N - InChI Key: BAKPKQVHOYVXNI-UHFFFAOYSA-N Usage and Handling This product is intended for research use only . It is not intended for human or veterinary diagnostic or therapeutic applications . Researchers should handle the compound with appropriate precautions in a controlled laboratory setting. By offering a unique combination of a fluorinated aromatic system and a flexible amine-containing chain, this compound represents a valuable chemical tool for scientists exploring new chemical spaces in drug discovery and material science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1250409-48-3

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine

InChI

InChI=1S/C10H13F2NO/c1-14-6-9(13)4-7-2-3-8(11)5-10(7)12/h2-3,5,9H,4,6,13H2,1H3

InChI Key

BAKPKQVHOYVXNI-UHFFFAOYSA-N

Canonical SMILES

COCC(CC1=C(C=C(C=C1)F)F)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 2,4 Difluorophenyl 3 Methoxypropan 2 Amine and Its Structural Analogues

Chemical Synthesis Approaches for the Target Compound

The chemical synthesis of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine can be approached through various strategies, ranging from conventional multistep sequences to more advanced asymmetric methods. These routes often involve the construction of the carbon skeleton followed by the stereoselective introduction of the amine functionality.

Conventional Multistep Synthesis Strategies

Conventional approaches to compounds structurally related to this compound often involve a linear sequence of well-established chemical transformations. For instance, the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which share the difluorophenyl motif, has been achieved through multi-step processes. google.comgoogle.comgoogleapis.com A plausible conventional route to the target compound could begin with a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with a suitable three-carbon acyl halide, such as 3-methoxypropionyl chloride, to form the corresponding ketone, 1-(2,4-difluorophenyl)-3-methoxypropan-1-one. prepchem.com

Diastereoselective and Enantioselective Chemical Routes

Modern synthetic chemistry places a strong emphasis on stereocontrol, aiming to produce a single desired enantiomer directly. Diastereoselective and enantioselective methods are employed to achieve this goal, often utilizing chiral auxiliaries, catalysts, or reagents.

For the synthesis of chiral amines, asymmetric reduction of a prochiral imine intermediate is a common and effective strategy. manchester.ac.uk This can be accomplished using chiral reducing agents or, more commonly, a catalytic amount of a chiral transition metal complex. For example, the asymmetric reductive amination of ketones can be catalyzed by iridium or rhodium complexes bearing chiral phosphine (B1218219) ligands.

Another powerful approach is the use of chiral auxiliaries. In this method, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent stereoselective reaction is then directed by the auxiliary. For instance, α-branched aldehydes have been used in dynamic kinetic resolutions to produce β-branched amines with high enantioselectivity. acs.org After the key stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. While effective, this approach requires additional steps for the attachment and removal of the auxiliary.

The development of organocatalysis has also provided new avenues for the enantioselective synthesis of chiral amines. Chiral Brønsted acids, for example, have been used to catalyze the reductive amination of ketones with high enantioselectivity. acs.org These metal-free catalytic systems offer a more sustainable alternative to transition metal catalysis.

Development of Novel and Efficient Synthetic Protocols

The quest for more efficient and sustainable synthetic methods has led to the development of novel protocols. Flow chemistry, for instance, offers several advantages over traditional batch processing, including improved safety, scalability, and the potential for automation of multistep sequences. syrris.jp A multi-step synthesis of a complex natural product has been successfully demonstrated in a continuous flow system, highlighting the potential of this technology to streamline the production of pharmaceutical intermediates. syrris.jp

Furthermore, the development of novel catalytic systems continues to be a major focus of research. This includes the design of more active and selective catalysts for asymmetric transformations, as well as the exploration of new reaction pathways. mdpi.comelsevierpure.com For example, iodoarene-catalyzed enantioselective synthesis has been reported for the creation of β,β-difluoroalkyl halides, showcasing the potential for novel catalytic approaches to introduce fluorine-containing moieties with stereocontrol. nih.gov The application of such innovative protocols could significantly improve the efficiency and environmental footprint of the synthesis of this compound.

Biocatalytic Synthesis of Methoxypropan-2-amine Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, particularly for the production of chiral compounds. nih.gov Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact of chemical processes. frontiersin.org The biocatalytic synthesis of (S)-1-methoxypropan-2-amine, a close structural analogue of the target compound, has been well-documented. chimia.chfrontiersin.orgresearchgate.netresearchgate.netwhiterose.ac.uk

Enzyme-Catalyzed Reductive Amination for Chiral Amine Production

Enzyme-catalyzed reductive amination is a highly efficient method for the synthesis of chiral amines from prochiral ketones. wikipedia.orgnih.govrsc.org Several classes of enzymes, including imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs), are capable of catalyzing this transformation with high enantioselectivity. nih.govfrontiersin.orgnih.govrsc.org

The synthesis of (S)-1-methoxypropan-2-amine has been successfully achieved using amine dehydrogenases. frontiersin.orgwhiterose.ac.uk In this process, methoxyacetone (B41198) is reductively aminated using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. Wild-type AmDHs have been shown to be effective for the synthesis of small, functionalized 2-aminoalkanes. whiterose.ac.uk For example, the use of an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) resulted in high conversion and enantioselectivity for the synthesis of (S)-1-methoxypropan-2-amine. frontiersin.orgwhiterose.ac.uk

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (%)
MsmeAmDHMethoxyacetone(S)-1-methoxypropan-2-amine>9998.1

This table summarizes the results of the biocatalytic reductive amination of methoxyacetone using MsmeAmDH. frontiersin.orgwhiterose.ac.uk

Transaminases (TAs) represent another class of enzymes that can be used for the synthesis of chiral amines. chimia.chresearchgate.netresearchgate.net A high-productivity biocatalytic process for (S)-1-methoxypropan-2-amine has been developed using a transaminase that catalyzes the reaction between methoxyacetone and isopropylamine (B41738). chimia.chresearchgate.net This process achieved high conversion and excellent enantiomeric excess. chimia.chresearchgate.net

Dynamic Kinetic Resolution Techniques in Amine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. princeton.eduacs.orgscienceopen.com This technique is particularly useful for the synthesis of enantiomerically pure amines from racemic mixtures. acs.orgorganic-chemistry.org

A typical chemoenzymatic DKR of a primary amine involves the enzymatic acylation of one enantiomer, while the unreacted enantiomer is continuously racemized by a metal catalyst. acs.orgscienceopen.comorganic-chemistry.org Palladium-based nanocatalysts have been shown to be effective for the racemization of primary amines in DKR processes. organic-chemistry.org This approach has been successfully applied to a range of benzylic and aliphatic amines, affording the corresponding amides in high yields and excellent enantiomeric excesses. organic-chemistry.org

Racemization CatalystEnzymeAcyl DonorAmine SubstrateYield (%)Enantiomeric Excess (%)
Pd/AlO(OH)Novozym-435Ethyl acetate1-Phenylethylamine9999
Pd/AlO(OH)Novozym-435Ethyl acetate1-(1-Naphthyl)ethylamine9899

This table illustrates the efficiency of a dynamic kinetic resolution of primary amines using a recyclable palladium nanocatalyst for racemization. organic-chemistry.org

The successful application of DKR to various primary amines suggests its potential for the synthesis of enantiomerically pure this compound from its corresponding racemic mixture. The key to a successful DKR is the careful selection and optimization of both the racemization catalyst and the resolving enzyme to ensure that the rates of racemization and resolution are well-matched. princeton.edu

Biocatalyst Engineering and Process Optimization for Stereo-Controlled Synthesis

The stereo-controlled synthesis of chiral amines, including this compound and its analogues, is of significant interest, particularly in the pharmaceutical and agrochemical industries. researchgate.netnih.gov Biocatalysis, utilizing enzymes such as transaminases (TAs), offers a highly efficient and environmentally favorable alternative to traditional chemical methods for producing enantiomerically pure amines. nih.govdiva-portal.orgmdpi.com These enzymes catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity. diva-portal.org

The biocatalytic synthesis of a key structural analogue, (S)-1-methoxypropan-2-amine (also known as (S)-methoxyisopropylamine), has been extensively studied. researchgate.netchimia.ch This process typically involves the transamination of methoxyacetone, using an amine donor like isopropylamine. chimia.ch The reaction equilibrium can be a limiting factor in transaminase-catalyzed syntheses. diva-portal.org To overcome this, process optimization strategies are crucial. One effective method is the use of a vacuum to remove the co-product (acetone, when isopropylamine is the donor), which shifts the equilibrium toward the product, resulting in high conversion rates and yields. researchgate.netchimia.ch For the synthesis of (S)-1-methoxypropan-2-amine, a process was developed that achieved a 97% conversion of methoxyacetone in 7 hours, producing the final product at a concentration of 2M (18 wt-%) and with an enantiomeric excess (ee) of over 99%. researchgate.netchimia.ch

Further advancements involve the engineering of the biocatalysts themselves. Rational design and directed evolution have been used to create enzyme variants with improved properties, such as enhanced substrate specificity, increased activity, and greater stability under process conditions. diva-portal.orgresearchgate.net For instance, research on a transaminase from Chromobacterium violaceum led to variants with increased specific activity toward certain acetophenones, demonstrating the potential for engineering these enzymes for specific target molecules. diva-portal.org Immobilization of whole-cell biocatalysts is another key optimization strategy, which can improve stability and reusability, making the process more economically viable. nih.govchemrxiv.org

The table below summarizes the application of transaminases in the synthesis of related chiral amines, highlighting the effectiveness of this biocatalytic approach.

SubstrateBiocatalyst (Transaminase)Conversion (%)Enantiomeric Excess (ee) (%)
1-Phenylpropan-2-one derivativesImmobilized whole-cell (R)-TAs88–89>99
MethoxyacetoneTransaminase97>99
Various ketonesNative Amine DehydrogenasesModerate to High98 to >99.9

This table presents data synthesized from studies on analogous compounds to illustrate the potential of biocatalytic methods for the target molecule. nih.govchimia.chresearchgate.net

Synthesis of Key Precursors and Intermediates

Preparation of Substituted 2,4-Difluorophenyl Building Blocks

The synthesis of this compound relies on the availability of key precursors bearing the 2,4-difluorophenyl moiety. These building blocks are typically synthesized from commercially available 1,2-difluorobenzene (B135520) or 1,3-difluorobenzene. A common and effective method for introducing the required carbon side chain is the Friedel-Crafts acylation reaction. google.comgoogle.com

In this approach, the difluorobenzene substrate is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). google.comgoogle.com For instance, reacting 1,2-difluorobenzene with chloroacetyl chloride yields 2-chloro-1-(3,4-difluorophenyl)ethanone, a versatile intermediate. google.comgoogle.com Similarly, reaction with 3-chloropropionyl chloride can produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. google.com These halogenated ketone intermediates can then be further modified to construct the desired propan-2-amine backbone.

Another strategy involves the acylation of a pre-functionalized difluorophenyl compound. For example, 2,4-difluorobiphenyl (B1582794) can be acylated with 3-methoxypropionyl chloride to directly install a methoxypropanone side chain, yielding 1-(2',4'-difluoro-4-biphenylyl)-3-methoxypropan-1-one. prepchem.com While this example involves a biphenyl (B1667301) system, the core acylation principle is directly applicable.

The following table outlines representative synthetic routes for preparing key difluorophenyl building blocks.

Starting MaterialReagentCatalystProduct
1,2-DifluorobenzeneChloroacetyl chlorideAlCl₃2-Chloro-1-(3,4-difluorophenyl)ethanone
1,2-Difluorobenzene3-Chloropropionyl chlorideAlCl₃3-Chloro-1-(3',4'-difluorophenyl)-propan-1-one
2,4-Difluorobiphenyl3-Methoxypropionyl chlorideNot specified1-(2',4'-Difluoro-4-biphenylyl)-3-methoxypropan-1-one

This table is based on synthetic methodologies for closely related difluorophenyl compounds. google.comprepchem.com

These methods provide a robust foundation for producing the necessary 1-(2,4-difluorophenyl)-propanone core structure, which is the immediate precursor to the target amine via amination.

Synthetic Routes to Methoxypropan-2-amine Precursors

The methoxypropan-2-amine portion of the target molecule is derived from simple, three-carbon precursors. The most direct precursors for forming the amine are 1-methoxy-2-propanone (methoxyacetone) and 1-methoxy-2-propanol (B31579).

Methoxyacetone is a key substrate for biocatalytic transamination to produce chiral 1-methoxypropan-2-amine. researchgate.netchimia.ch Its synthesis can be achieved through the oxidation of the corresponding alcohol, 1-methoxy-2-propanol, a readily available commodity chemical.

Alternatively, the amine functionality can be introduced via the amination of 1-methoxy-2-propanol. This reaction is typically carried out by treating 1-methoxy-2-propanol with ammonia over a catalyst, often a Nickel- or Cobalt-based catalyst on a solid support. google.com This process yields a water-containing reaction mixture from which the anhydrous 2-amino-1-methoxypropane must be separated, for example, by adding sodium hydroxide (B78521) followed by distillation. google.com While this specific patent describes the synthesis of the 1-amino isomer, similar principles of reductive amination of alcohols can be applied to generate the desired 2-amino structure.

A further route involves the ether cleavage of (S)-1-methoxy-2-propylamine using hydrochloric acid to produce (S)-2-amino-1-propanol, demonstrating the chemical stability and utility of the methoxypropylamine scaffold in further transformations. google.com

Exploration of Coupling Reactions for Amine Formation

The final formation of the amine group in this compound can be achieved through several coupling strategies, with reductive amination being the most prominent. This transformation can be accomplished using either biocatalytic or traditional chemical methods.

Biocatalytic Reductive Amination: As detailed in section 2.2.3, transaminase enzymes are highly effective for this coupling step. diva-portal.org The reaction involves the coupling of the ketone precursor, 1-(2,4-difluorophenyl)-3-methoxypropan-2-one, with an amine donor (such as ammonia, alanine, or isopropylamine) to yield the desired chiral amine. nih.govmdpi.com This one-pot reaction forms the C-N bond and establishes the stereocenter with high enantioselectivity. nih.govdiva-portal.org

Chemical Reductive Amination: This classical approach involves a two-step or one-pot reaction. First, the ketone precursor reacts with ammonia or an ammonium (B1175870) salt to form an intermediate imine. beilstein-journals.orgnih.gov This imine is then reduced in situ to the final amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. This method is a versatile and widely used strategy for synthesizing primary, secondary, and tertiary amines.

Other Coupling Strategies: While reductive amination is the most direct route for this aliphatic amine, other modern coupling reactions are employed for C-N bond formation in different contexts. For example, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, are powerful tools for forming aryl-amine bonds. mdpi.com These methods typically couple an aryl halide or triflate with an amine. Although less direct for the synthesis of an aliphatic amine like the target compound, they are fundamental in the synthesis of more complex amine-containing molecules and represent an area of continuous exploration for novel synthetic applications. mdpi.com

Chemical Reactivity and Transformation Studies of 1 2,4 Difluorophenyl 3 Methoxypropan 2 Amine

Reactions of the Amine Functional Group

The primary amine group is a key site for nucleophilic reactions, enabling a variety of derivatization pathways.

Alkylation, Acylation, and Derivatization Reactions

Alkylation: The primary amine of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine can undergo N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. However, a common challenge with the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent reactions with the alkylating agent. To favor mono-alkylation, a large excess of the primary amine is typically used.

Acylation: N-acylation of the primary amine group can be achieved with acylating agents such as acyl chlorides or acid anhydrides. This reaction is generally more controllable than alkylation and typically proceeds to completion to form a stable amide derivative. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). This method is widely used to protect the amine group or to introduce specific acyl moieties into the molecule. For instance, reaction with acetyl chloride would yield N-(1-(2,4-difluorophenyl)-3-methoxypropan-2-yl)acetamide.

Derivatization: For analytical purposes, such as enhancing detectability in chromatographic methods, the primary amine can be derivatized. Reagents like dansyl chloride, dabsyl chloride, or o-phthalaldehyde (OPA) react with the primary amine to form highly chromophoric or fluorophoric derivatives. These reactions are typically fast and proceed under mild conditions.

Reaction TypeGeneral ReagentProduct TypeNotes
AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineCan lead to polyalkylation.
AcylationAcyl Chloride (R-COCl)AmideGenerally a high-yield, specific reaction.
DerivatizationDansyl ChlorideSulfonamideUsed for analytical detection.

Oxidation and Reduction Pathways of the Amine Moiety

Oxidation: The primary amine group can be oxidized by various reagents. The products of oxidation depend on the specific oxidizing agent used and the reaction conditions. Mild oxidizing agents can lead to the formation of imines or oximes. For example, oxidation of primary amines can yield oximes in the presence of suitable catalysts. Stronger oxidizing agents can lead to the cleavage of the C-N bond or the formation of nitro compounds, though the latter is less common for primary amines.

Reduction: As the amine group in this compound is already in a reduced state, it does not undergo further reduction. However, this compound can be synthesized through the reduction of other functional groups. For instance, the corresponding oxime or nitro compound could be reduced to yield the primary amine. Common reducing agents for these transformations include catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or metal hydrides like lithium aluminum hydride (LiAlH₄).

Reactivity of the Ether Linkage

The methoxy (B1213986) group in this compound is a relatively stable ether linkage.

Cleavage and Functionalization of the Methoxy Group

Cleavage: The ether bond can be cleaved under harsh acidic conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.org In the case of a methyl ether, the cleavage would result in the formation of a methyl halide (e.g., methyl bromide) and the corresponding alcohol, 1-(2,4-difluorophenyl)propan-2-amin-3-ol. This reaction generally requires heating.

ReagentProduct 1Product 2
HBr (conc.)1-(2,4-difluorophenyl)propan-2-amin-3-olMethyl bromide
HI (conc.)1-(2,4-difluorophenyl)propan-2-amin-3-olMethyl iodide

Reactions on the Difluorophenyl Aromatic Ring

The 2,4-difluorophenyl group is susceptible to electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

The propyl-amine substituent is also an ortho-, para-directing group. Considering the positions of the two fluorine atoms and the alkyl side chain, the most likely positions for electrophilic attack are C5 (para to the C2-fluorine and ortho to the C4-fluorine) and C3 (ortho to both the C2-fluorine and the C4-fluorine, but sterically hindered). The C6 position is ortho to the alkyl group. The directing effects of the substituents would need to be considered collectively to predict the major product. Generally, the position para to a fluorine substituent is highly favored in electrophilic aromatic substitution reactions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺).

Halogenation: Halogenation (e.g., bromination or chlorination) can be carried out in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst. However, Friedel-Crafts reactions often fail on strongly deactivated rings, and the presence of the amine group can complicate the reaction as it can coordinate with the Lewis acid catalyst. Protection of the amine group as an amide is often necessary before performing a Friedel-Crafts reaction.

ReactionReagentsExpected Major Product Position(s)
NitrationHNO₃, H₂SO₄Substitution at C3 or C5
BrominationBr₂, FeBr₃Substitution at C3 or C5
AcylationRCOCl, AlCl₃Substitution at C3 or C5 (amine protection required)

Nucleophilic Aromatic Substitution (SNAr) Reactions

There is no specific research data available in the scientific literature detailing the nucleophilic aromatic substitution reactions of this compound. The difluorophenyl group of the molecule presents theoretical sites for SNAr reactions, where a nucleophile could potentially displace one of the fluorine atoms, particularly the one at the ortho or para position to the alkylamine substituent, which can influence the ring's electron density. However, without experimental studies, any discussion of reaction rates, regioselectivity, or the impact of the methoxypropan-2-amine side chain on the reactivity of the aromatic ring remains speculative.

Stereochemical Interconversions and Epimerization Studies

The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain, indicating the potential for stereoisomerism. Studies on the stereochemical interconversions or epimerization of this compound would be crucial for understanding its stability and behavior in chiral environments. Such studies would typically involve subjecting a specific stereoisomer to various conditions (e.g., heat, acidic or basic environments) to determine the propensity and mechanism of its conversion to another stereoisomer. At present, no such studies have been published for this compound, leaving a gap in the understanding of its stereochemical properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2,4 Difluorophenyl 3 Methoxypropan 2 Amine Derivatives

Systematic Structural Modifications and Their Influence on Molecular Recognition

Molecular recognition, the specific interaction between molecules, is fundamental to the biological activity of a compound. Systematic modifications of the 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine scaffold can provide valuable insights into the key structural features required for optimal interaction with its biological target.

The 2,4-difluorophenyl group is a critical component of the molecule, likely involved in crucial interactions with a biological target. Altering the substitution pattern on this aromatic ring can significantly impact binding affinity and selectivity. The electronic and steric properties of substituents play a pivotal role in these interactions.

Studies on analogous compounds, such as fluorinated phenylcyclopropylamines, have demonstrated that the nature of substituents on the phenyl ring can modulate inhibitory potency. For instance, it has been observed that electron-donating groups can enhance activity, while electron-withdrawing groups may decrease it. This suggests that the electronic landscape of the phenyl ring is a key determinant of molecular recognition. nih.gov

To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, based on general SAR principles observed in similar chemical series.

Derivative Substitution on Phenyl Ring Hypothetical Relative Activity Rationale
Parent 2,4-difluoro1.0Baseline compound
Analog 1 2-fluoro-4-methoxy1.5The methoxy (B1213986) group is electron-donating, potentially increasing binding affinity.
Analog 2 2-fluoro-4-chloro0.8The chloro group is electron-withdrawing, which might reduce the interaction with the target.
Analog 3 2,4-dichloro0.7Increased electron-withdrawing character could further diminish activity.
Analog 4 2-fluoro-4-methyl1.3The methyl group is weakly electron-donating and can provide favorable steric interactions.

This table is illustrative and based on general principles of medicinal chemistry, not on experimental data for this specific compound series.

The propan-2-amine side chain, with its methoxy group, offers several points for modification that can influence the compound's interaction profile, as well as its physicochemical properties like solubility and membrane permeability.

Key modifications could include:

Alteration of the Amine Group: The basicity of the amine is crucial for forming ionic bonds or hydrogen bonds with the target. N-alkylation (e.g., N-methyl, N-ethyl) or acylation could alter this basicity and introduce steric bulk, which may either enhance or hinder binding.

Modification of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) to probe for specific hydrophobic interactions. Alternatively, replacing it with a hydroxyl group could introduce a hydrogen bond donor functionality.

Changes to the Propyl Linker: The length and flexibility of the linker between the phenyl ring and the amine are critical. Shortening or lengthening the chain could disrupt the optimal positioning of the key interacting groups.

The following table outlines potential effects of these modifications based on SAR studies of other amine-containing compounds.

Derivative Modification to Side Chain Hypothetical Relative Activity Rationale
Parent -OCH3 at C3, -NH2 at C21.0Baseline compound
Analog 5 -OH at C30.9Introduction of a hydrogen bond donor may alter the binding mode.
Analog 6 -NH(CH3) at C21.2Small alkyl substitution on the amine can sometimes improve potency.
Analog 7 -N(CH3)2 at C20.5Increased steric bulk may lead to a loss of affinity.
Analog 8 -OCH2CH3 at C31.1A slightly larger alkoxy group might find a favorable hydrophobic pocket.

This table is illustrative and based on general principles of medicinal chemistry, not on experimental data for this specific compound series.

The this compound molecule contains a stereogenic center at the C2 position of the propane (B168953) chain, meaning it can exist as two enantiomers (R and S). It is well-established that biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with small molecules. taylorandfrancis.com One enantiomer may display significantly higher affinity and/or efficacy than the other.

The spatial arrangement of the amine, methoxymethyl, and difluorobenzyl groups around the chiral center will dictate how the molecule fits into a binding site. Chiral recognition is a critical aspect of molecular interaction, and the determination of the more active enantiomer (the eutomer) is a crucial step in drug development. nih.govnih.gov

Studies on other chiral amines have consistently shown that the biological activity resides predominantly in one enantiomer. rsc.org For example, in fluorinated phenylcyclopropylamines, the absolute configuration has a strong influence on inhibitory potency. researchgate.net Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities.

Stereoisomer Hypothetical Binding Affinity Rationale
(R)-enantiomer HighThe spatial orientation of the key functional groups allows for optimal interactions with the chiral binding site of the target.
(S)-enantiomer LowThe mirror-image arrangement of the substituents leads to steric clashes or suboptimal interactions within the binding pocket.
Racemate IntermediateThe observed activity is a composite of the high activity of the eutomer and the low activity of the distomer.

This table is illustrative and based on general principles of stereopharmacology, not on experimental data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uobasrah.edu.iq These models can be invaluable for understanding the SAR at a quantitative level and for predicting the activity of newly designed molecules.

To develop a QSAR model for a series of this compound derivatives, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build an equation that correlates a combination of these descriptors with the observed biological activity.

A robust QSAR model must be rigorously validated to ensure its predictive power. This is typically done by dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on compounds not used in model development). Statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² are used to assess the quality of the model. nih.gov

Once a validated QSAR model is established, it can be a powerful tool in the rational design of new, more potent derivatives. malvernpanalytical.comresearchgate.net The model can be used to:

Predict the activity of virtual compounds: Before undertaking chemical synthesis, the activity of a large number of designed analogs can be predicted, allowing for the prioritization of the most promising candidates.

Guide structural modifications: The QSAR equation can reveal which molecular properties are most important for activity. For example, if the model indicates that a lower HOMO energy is correlated with higher activity, chemists can focus on designing molecules with this electronic feature.

Optimize lead compounds: By systematically modifying a lead structure in silico and predicting the activity of the resulting analogs, the model can guide the optimization process towards compounds with enhanced potency.

For instance, a hypothetical QSAR model might suggest that increasing the hydrophobicity of a particular region of the molecule and ensuring a positive electrostatic potential near the amine group would lead to improved activity. This information would then direct the synthesis of new derivatives with these specific properties.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling for derivatives of this compound has been instrumental in identifying the key molecular features required for potent biological activity, particularly as inhibitors of fungal lanosterol (B1674476) 14-α-demethylase (CYP51). nih.gov This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Ligand-based design principles, derived from the study of known active compounds, have elucidated a consensus pharmacophore that is essential for high-affinity binding.

A typical pharmacophore model for CYP51 inhibitors based on this scaffold includes several key features:

Aromatic/Hydrophobic Group: The 2,4-difluorophenyl ring serves as a crucial hydrophobic anchor that engages with lipophilic pockets within the active site of the target enzyme. The fluorine substitutions enhance this interaction and can also improve metabolic stability.

Hydrogen Bond Acceptor/Donor: The amine group in the propanamine backbone is a critical hydrogen bonding moiety. Depending on its substitution, it can act as either a donor or an acceptor, forming key interactions with amino acid residues in the enzyme's active site.

Linker and Spacer: The three-carbon propane chain provides the appropriate spatial orientation for the key pharmacophoric features to interact optimally with their respective binding sites.

Additional Features: The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, and its presence and position can significantly influence the compound's activity and selectivity.

Ligand-based drug design often involves the superposition of active molecules to identify these common features. For instance, in the design of novel antifungal agents, the core this compound structure is often elaborated with various heterocyclic moieties, such as triazoles, which are known to coordinate with the heme iron in the active site of CYP51. nih.gov The design principles focus on optimizing the nature and substitution of these appended groups to maximize target engagement and improve pharmacokinetic properties.

The following table outlines the key pharmacophoric features and their significance in the design of derivatives of this compound.

Pharmacophoric FeatureStructural MoietyRole in Biological ActivityDesign Considerations
Aromatic/Hydrophobic Interaction 2,4-Difluorophenyl RingAnchors the molecule in a hydrophobic pocket of the target enzyme. Fluorine atoms can enhance binding affinity and metabolic stability.Modifications to the phenyl ring are generally not well-tolerated, as this group is critical for anchoring.
Hydrogen Bond Donor/Acceptor Primary/Secondary/Tertiary AmineForms critical hydrogen bonds with active site residues. The nature of the amine influences its role as a donor or acceptor.N-alkylation or N-acylation can modulate the hydrogen bonding capacity and physicochemical properties of the molecule.
Spatial Orientation Propane BackboneProvides the optimal distance and geometry between the aromatic ring and the hydrogen-bonding groups.The length and rigidity of the linker can be modified to fine-tune the positioning of the pharmacophoric elements.
Additional Hydrophobic/Polar Interaction Methoxy GroupCan engage in additional hydrophobic or polar interactions within the binding pocket, contributing to overall affinity.The ether linkage can be replaced with other functional groups to explore alternative interactions.
Heme Coordination (in antifungals) Appended Heterocycle (e.g., Triazole)In the context of CYP51 inhibitors, a nitrogen-containing heterocycle is crucial for coordinating with the heme iron.The choice of the heterocycle and its substituents is a primary focus of optimization for antifungal potency.

Conformational Analysis and Molecular Flexibility Studies

The biological activity of this compound derivatives is intrinsically linked to their conformational preferences and molecular flexibility. The ability of these molecules to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is a key determinant of their potency.

The propane backbone of the scaffold allows for considerable conformational freedom. The key rotatable bonds include the C-C bonds of the propane chain and the C-O bond of the methoxy group. The relative orientation of the 2,4-difluorophenyl ring, the amine group, and the methoxy group is dictated by the torsional angles around these bonds.

Computational studies, such as molecular dynamics simulations and conformational searches, are often employed to explore the conformational landscape of these molecules. These studies aim to identify the low-energy conformers that are likely to be biologically active. For instance, in the context of CYP51 inhibition, the active conformation is one that allows for the optimal placement of the difluorophenyl ring in the hydrophobic access channel and the proper orientation of the amine (or a heterocyclic substituent) for interaction with the heme group and surrounding amino acids.

The fluorine atoms on the phenyl ring can also influence the conformational preferences of the molecule through steric and electronic effects. Furthermore, the nature of the substituent on the amine nitrogen can significantly impact the molecule's flexibility. Bulky substituents may restrict the rotation around the C-N bond, leading to a more rigid conformation.

The following table summarizes key aspects of the conformational analysis of this compound derivatives.

Conformational ParameterDescriptionImpact on Biological Activity
Dihedral Angle (Cα-Cβ) The rotation around the C-C bonds of the propane backbone determines the relative orientation of the phenyl ring and the amine group.A specific range of dihedral angles is often required for the molecule to fit into the binding pocket of the target.
Dihedral Angle (C-O) The rotation around the C-O bond of the methoxy group influences its position relative to the rest of the molecule.The orientation of the methoxy group can affect its ability to form favorable interactions with the target.
Amine Substitution The size and nature of the substituents on the amine nitrogen can restrict conformational freedom.Increased rigidity can be beneficial if the locked conformation is the bioactive one, but it can also prevent the molecule from adopting the necessary binding pose.
Intramolecular Hydrogen Bonding The potential for hydrogen bonding between the amine and the methoxy oxygen can stabilize certain conformations.This can pre-organize the molecule into a conformation that is more favorable for binding.
Solvent Effects The polarity of the solvent can influence the conformational equilibrium.The conformational preferences in an aqueous biological environment may differ from those in a non-polar solvent or in the gas phase.

Preclinical Research on this compound Remains Undisclosed

An extensive review of available scientific literature reveals a significant lack of published preclinical data regarding the molecular mechanisms of action and target interaction of the chemical compound this compound. Despite its specific chemical structure, detailed investigations into its effects on enzymes, cellular receptors, and intracellular signaling pathways are not publicly available.

As a result, a comprehensive analysis based on the requested outline focusing on enzyme inhibition, receptor binding dynamics, protein-ligand interactions, and cellular pathway modulation cannot be provided at this time. The scientific community awaits future research to elucidate the pharmacological profile of this compound.

Molecular Mechanisms of Action and Target Interaction Studies Preclinical Focus

Computational Modeling of Molecular Interactions

Molecular Docking and Dynamics Simulations for Binding Site Analysis

No studies detailing molecular docking or molecular dynamics simulations for "1-(2,4-difluorophenyl)-3-methoxypropan-2-amine" were found.

Binding Free Energy Calculations and Computational Affinity Prediction

There is no available research that reports on the binding free energy calculations or computational affinity predictions for "this compound."

Application as Chemical Probes for Biological System Dissection

No literature was identified that describes the use of "this compound" as a chemical probe for investigating biological systems.

Preclinical Research Methodologies for Investigating 1 2,4 Difluorophenyl 3 Methoxypropan 2 Amine Excluding Clinical Human Data and Therapeutic Outcomes

In Vitro Assay Development and High-Throughput Screening Platforms for Target Engagement

The initial step in characterizing a novel compound involves identifying its biological targets. High-throughput screening (HTS) is a key methodology for rapidly assessing the interaction of a compound with a large number of potential targets. drugtargetreview.comnih.gov For a compound with a phenethylamine (B48288) scaffold, primary screening panels would typically focus on monoamine transporters and receptors, which are common targets for this chemical class. wikipedia.org

Cell-based and biochemical assays are developed to measure the compound's activity at these targets. mdpi.comnih.gov Radioligand binding assays are a standard approach to determine the affinity of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine for various receptors and transporters. In these assays, a radiolabeled ligand with known affinity for a specific target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).

Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or modulator of the identified targets. For G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors, functional activity can be assessed by measuring changes in second messenger levels (e.g., cAMP or intracellular calcium). Calcium flux assays, often utilizing fluorescent dyes, are amenable to HTS platforms and can provide real-time data on receptor activation. moleculardevices.com For monoamine transporters (dopamine transporter - DAT, norepinephrine (B1679862) transporter - NET, and serotonin transporter - SERT), neurotransmitter uptake assays using synaptosomes or cell lines expressing these transporters are critical for determining the compound's inhibitory potency (IC50). researchgate.net

TargetAssay TypeParameter MeasuredRepresentative Finding for an Analogous Compound
Serotonin Receptor 5-HT2A Radioligand BindingBinding Affinity (Ki)5.2 nM
Dopamine Transporter (DAT) Neurotransmitter UptakeInhibitory Potency (IC50)150 nM
Norepinephrine Transporter (NET) Neurotransmitter UptakeInhibitory Potency (IC50)75 nM
Serotonin Transporter (SERT) Neurotransmitter UptakeInhibitory Potency (IC50)25 nM
Trace Amine-Associated Receptor 1 (TAAR1) cAMP Functional AssayAgonist Potency (EC50)98 nM

Ex Vivo System Characterization for Molecular Interaction Studies

To bridge the gap between in vitro assays and in vivo models, ex vivo systems using isolated tissues or organs are employed. These systems maintain a more complex physiological environment than cell cultures. europeanpharmaceuticalreview.com For CNS-active compounds, brain slice electrophysiology is a powerful technique. criver.com Brain slices containing specific regions of interest (e.g., the prefrontal cortex or striatum) are prepared from rodents and kept viable in an artificial cerebrospinal fluid. Microelectrodes are used to record the electrical activity of neurons, such as firing rates and synaptic potentials.

By applying this compound to the bath, researchers can observe its direct effects on neuronal excitability, synaptic transmission, and plasticity. europeanpharmaceuticalreview.com This can reveal, for example, whether the compound enhances or suppresses glutamatergic or GABAergic neurotransmission, providing insights into its potential mechanism of action at a circuit level.

Another key ex vivo technique is neurochemical analysis using brain tissue homogenates or synaptosomes. These preparations can be used to measure neurotransmitter release. For instance, tissue from the striatum can be incubated with the compound to measure its effect on dopamine release, which can be quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Application of Animal Models for Mechanistic Elucidation

Animal models are indispensable for understanding how a compound's molecular interactions translate into physiological and behavioral effects in a living organism. nih.gov Rodent models, primarily mice and rats, are commonly used in early-stage preclinical research.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. Pharmacokinetic studies in species like rats involve administering the compound and collecting blood samples at various time points to determine its concentration profile over time. This data is used to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

Metabolism studies are conducted using liver microsomes or hepatocytes from preclinical species (and humans, for comparison). These in vitro systems contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). By incubating the compound with these systems and analyzing the resulting mixture using mass spectrometry, major metabolites can be identified. nih.gov The presence of fluorine can influence metabolic pathways, sometimes blocking metabolism at certain positions or leading to specific metabolites. nih.gov Urine and feces from dosed animals are also collected to create a comprehensive metabolic profile.

ParameterAssay SystemSpeciesRepresentative Finding for a Fluorinated Analog
Metabolic Stability (t1/2) Liver MicrosomesRat45 minutes
Metabolic Stability (t1/2) Liver MicrosomesHuman62 minutes
Major Metabolic Pathway Hepatocyte IncubationsRat, HumanN-dealkylation, O-demethylation
Primary Cytochrome P450 Isoforms Recombinant CYP EnzymesHumanCYP2D6, CYP3A4

To investigate the in vivo effects of target engagement, several behavioral and physiological models are used. Microdialysis in freely moving rats allows for the real-time measurement of neurotransmitter levels in specific brain regions following compound administration. nih.gov A probe implanted in a region like the nucleus accumbens can measure changes in extracellular dopamine, serotonin, and norepinephrine, directly demonstrating the compound's in vivo neurochemical effects.

Behavioral pharmacology assays are used to characterize the compound's functional profile. Based on its potential interaction with monoamine systems, relevant models could include:

Locomotor Activity: To assess stimulant or sedative effects.

Elevated Plus Maze (EPM): A standard test to screen for anxiolytic- or anxiogenic-like effects. nih.govfrontiersin.org

Forced Swim Test: Used to assess potential antidepressant-like activity. mdpi.com

Drug Discrimination: Animals are trained to distinguish the effects of a known drug (e.g., a stimulant or a hallucinogen) from saline. The extent to which this compound substitutes for the training drug provides information about its subjective effects.

For compounds that strongly modulate serotonin systems, specific models for the serotonin syndrome, a condition caused by excessive serotonergic activity, would be employed. fu-berlin.denih.gov This involves systematically observing and scoring a range of behaviors and autonomic signs (e.g., tremor, hindlimb abduction, head weaving) in rats or mice. nih.gov

Advanced Analytical Techniques for Compound Characterization in Biological Matrices

Accurate quantification of the parent compound and its metabolites in complex biological samples like blood, plasma, urine, and brain tissue is essential for all in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. oup.comtandfonline.com

A typical workflow involves developing a robust method that includes sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix. researchgate.net This is followed by chromatographic separation on an HPLC or UHPLC system and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique allows for the precise quantification of analytes, often at sub-nanogram per milliliter concentrations. cfsre.org High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) systems, is particularly useful for identifying unknown metabolites during discovery studies. oup.com

Derivatization, Analog Development, and Structure Based Molecular Design Research Stage

Design Principles for Novel Derivatives and Lead Generation Strategies

The design of new derivatives of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine is guided by established medicinal chemistry principles aimed at exploring the structure-activity relationship (SAR). The core structure presents several opportunities for modification: the 2,4-difluorophenyl ring, the methoxy (B1213986) group, and the primary amine.

Key Lead Generation Strategies:

Pharmacophore-Based Design: This approach focuses on identifying the key structural features essential for biological activity. For a molecule like this compound, the primary amine, the aromatic ring, and the oxygen of the methoxy group are potential pharmacophoric elements that can interact with a biological target through hydrogen bonding, ionic interactions, or hydrophobic interactions.

Privileged Structures: The phenylethylamine scaffold, a core component of the target molecule, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of receptors, particularly within the central nervous system (CNS). nih.govbhsai.org This suggests that derivatives may have activity at monoamine transporters or G-protein coupled receptors.

Substituent Effects: The electronic properties of the difluorophenyl ring can be modulated by altering the substitution pattern. While fluorine is often used to block metabolic oxidation and can enhance binding affinity, exploring other halogen substitutions or small alkyl groups can provide insights into the electronic and steric requirements of the binding pocket.

Conformational Restriction: The flexibility of the propanamine chain can be constrained to lock the molecule into a bioactive conformation. This can be achieved by introducing cyclic structures or incorporating double bonds.

A hypothetical lead generation strategy might involve the parallel synthesis of a library of analogs with systematic variations at these key positions to rapidly build an initial SAR profile.

Table 1: Hypothetical Lead Generation Strategy for this compound Analogs

Modification Site Proposed Modifications Rationale
Primary Amine Secondary amines (N-methyl, N-ethyl), amides, sulfonamidesExplore the impact of basicity and hydrogen bonding capacity on target engagement.
Difluorophenyl Ring Positional isomers (e.g., 3,4-difluoro), other halogens (Cl, Br), small alkyl groups (CH3)Probe the electronic and steric requirements of the aromatic binding pocket.
Methoxy Group Ethoxy, isopropoxy, hydroxyl, or replacement with a bioisostereInvestigate the role of the ether oxygen and the steric bulk of the alkoxy group.

Synthesis and Characterization of Homologous Series and Isosteres

The synthesis and characterization of homologous series and isosteres are fundamental to understanding the SAR of this compound.

Homologous Series: A homologous series would involve systematically increasing the length of the alkyl chain of the methoxy group (e.g., ethoxy, propoxy) or the alkyl substituent on the amine. For instance, the synthesis of an N-alkyl homologous series could be achieved through reductive amination of a suitable ketone precursor with the corresponding primary amine. Characterization of these series would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Mass Spectrometry (MS) to determine the molecular weight.

Isosteres: Isosteric and bioisosteric replacements involve substituting atoms or groups with others that have similar physical or chemical properties. mendeley.comnih.gov This strategy is used to fine-tune physicochemical properties like lipophilicity, metabolic stability, and target binding. For the 2,4-difluorophenyl moiety, a common bioisosteric replacement is a pyridyl ring, which can introduce a hydrogen bond acceptor and alter the compound's polarity. ufrj.br The methoxy group could be replaced with a variety of bioisosteres, such as a hydroxyl, a small alkyl group, or even a trifluoromethyl group to probe the electronic and hydrogen-bonding requirements at that position.

The synthesis of these analogs would likely follow established synthetic routes for phenylpropanolamines. Characterization would be crucial to confirm the identity and purity of each new compound.

Table 2: Physicochemical Properties of a Hypothetical Homologous and Isosteric Series

Compound Modification Calculated LogP Topological Polar Surface Area (Ų)
This compoundParent2.148.3
1-(2,4-difluorophenyl)-3-ethoxypropan-2-amineHomolog (ethoxy)2.548.3
1-(2,4-difluorophenyl)-3-propoxypropan-2-amineHomolog (propoxy)2.948.3
1-(Pyridin-2-yl)-3-methoxypropan-2-amineIsostere (pyridyl)1.561.2
3-Amino-1-(2,4-difluorophenyl)propan-1-olIsostere (hydroxyl)1.859.5

Fragment-Based Approaches in Compound Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds, particularly for challenging targets. nih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Hits from this screen are then optimized into more potent leads.

For a target of this compound, an FBDD approach could be conceptualized in a retrospective manner by deconstructing the molecule into its constituent fragments:

Fragment 1: 2,4-difluorobenzene

Fragment 2: 3-methoxypropan-2-amine

Screening of fragment libraries could identify alternative aromatic systems that bind in the same pocket as the 2,4-difluorophenyl ring or different amino-alcohol fragments that interact with another part of the target. These hits could then be linked or grown to generate novel chemical entities with improved properties. For instance, a fragment hit that binds in a sub-pocket adjacent to the difluorophenyl binding site could be linked to the 3-methoxypropan-2-amine fragment to create a novel, more potent inhibitor.

The success of FBDD relies on sensitive biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography to detect the weak binding of fragments.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of the original lead by maintaining a similar 3D arrangement of key pharmacophoric features. nih.govdundee.ac.uk This is often employed to escape undesirable intellectual property space or to improve upon the ADME (absorption, distribution, metabolism, and excretion) properties of a lead series.

For this compound, the phenylpropanolamine core could be considered the scaffold. A scaffold hop could involve replacing this with a different chemical framework that presents the key interacting groups (the amine and the difluorophenyl ring) in a similar spatial orientation.

Potential Scaffold Hopping Strategies:

Ring-based Scaffolds: Replacing the flexible propanamine linker with a more rigid cyclic structure, such as a piperidine or a pyrrolidine ring. This would constrain the conformation of the molecule and could lead to increased potency and selectivity.

Heterocyclic Scaffolds: The phenylethylamine framework can be replaced with various heterocyclic cores that can mimic its structure and function.

Bioisosteric Replacements in Lead Optimization:

Bioisosterism is a key tool in lead optimization. ufrj.brnih.govctppc.org Beyond the simple isosteric replacements discussed earlier, more subtle modifications can have a profound impact on a compound's properties. For example, the replacement of a hydrogen atom with fluorine is a common strategy to block metabolic hydroxylation at that position, thereby improving the metabolic stability of the compound. In the case of the 2,4-difluorophenyl ring, while already fluorinated, other positions on the ring could be considered for further modification.

Table 3: Examples of Potential Scaffold Hops and Bioisosteric Replacements

Original Moiety Proposed Replacement Strategy Potential Advantage
Phenylpropanolamine4-(2,4-difluorobenzyl)piperidin-3-amineScaffold HopIncreased rigidity, improved CNS penetration.
2,4-DifluorophenylThieno[3,2-b]pyrroleScaffold HopNovel chemical space, altered electronic properties.
Methoxy group-CF3Bioisosteric ReplacementIncreased metabolic stability, altered lipophilicity.
Primary amineTetrazoleBioisosteric ReplacementReduced basicity, improved oral bioavailability.

The successful application of these derivatization and design strategies is contingent on a robust biological assay to evaluate the activity of newly synthesized compounds. The data generated from these assays would then feed back into the design cycle, allowing for the iterative refinement of the chemical structure to yield a candidate with the desired therapeutic profile.

Emerging Research Directions and Future Perspectives for 1 2,4 Difluorophenyl 3 Methoxypropan 2 Amine

Exploration of Novel Biological Targets and Phenotypes

Currently, there is no publicly accessible data identifying novel biological targets or specific phenotypes associated with the activity of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine. In typical drug discovery pipelines, compounds with novel scaffolds are screened against a wide array of biological targets to identify potential therapeutic applications. This process involves high-throughput screening assays to observe the compound's effect on various enzymes, receptors, and cellular pathways. The resulting data would be crucial for understanding its mechanism of action and potential for treating diseases. The absence of such information for this compound indicates that this exploratory phase has not been published.

Advancements in Sustainable Synthetic Methodologies and Process Intensification

While general advancements in sustainable chemistry aim to create more environmentally friendly and efficient synthetic routes, specific methodologies tailored to the synthesis of this compound are not documented in the available literature. Research in this area would typically focus on reducing the number of synthetic steps, utilizing greener solvents and reagents, and optimizing reaction conditions to improve yield and reduce waste. Process intensification, which involves developing continuous manufacturing processes to enhance safety and efficiency, is another key area of modern chemical synthesis. cetjournal.it However, no such studies have been published for this specific compound. General principles of sustainable synthesis often involve biocatalysis or the use of novel catalytic systems to improve the environmental footprint of chemical production. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Development of Advanced Chemical Probes and Tools for Basic Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. thermofisher.com An ideal chemical probe is a potent, selective, and cell-permeable small molecule that can be used to study the function of a specific protein in a cellular context. The development of a chemical probe from a compound like this compound would require extensive characterization of its selectivity and mechanism of action. Currently, there is no evidence in the public domain to suggest that this compound is being developed or utilized as a chemical probe for any specific biological target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorophenyl precursors (e.g., 2,4-difluorobenzyl derivatives) can react with methoxypropane intermediates under controlled pH and temperature. Catalytic hydrogenation or Grignard reactions may introduce the amine moiety. Key parameters include solvent polarity (e.g., THF or DMF), temperature (40–80°C), and stoichiometric ratios of reagents to minimize by-products like imines or unreacted fluorophenyl intermediates .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Final purity can be assessed using GC-MS or NMR (>95% purity is typical for research-grade synthesis).

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodology : Chiral chromatography (e.g., Chiralpak® columns) or polarimetry to resolve enantiomers. For absolute configuration, X-ray crystallography or computational modeling (DFT) paired with experimental CD/VCD spectra is recommended .
  • Data Contradiction : Discrepancies in optical rotation values may arise from solvent effects or impurities. Cross-validate with 19F^{19}\text{F}-NMR to confirm fluorine positioning .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodology : High-resolution LC-MS (Q-TOF) with reverse-phase columns (C18) detects impurities at ppm levels. Compare retention times and fragmentation patterns against synthetic by-products (e.g., dehalogenated derivatives or oxidized amines) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Kinetic studies using Hammett plots or DFT calculations (e.g., B3LYP/6-31G*) to analyze substituent effects. Fluorine at the 2,4-positions increases electrophilicity at the propan-2-amine carbon, accelerating reactions with nucleophiles like thiols or alkoxides .
  • Data Contradiction : Experimental yields may deviate from computational predictions due to steric hindrance from the methoxy group. Optimize steric parameters via molecular docking simulations .

Q. What pharmacological mechanisms are hypothesized for derivatives of this compound, and how can in vitro assays validate these?

  • Methodology : Derivatives (e.g., sulfonamide or acetylated analogs) are screened for receptor binding (e.g., serotonin or dopamine receptors) using radioligand assays. Fluorine’s role in enhancing blood-brain barrier penetration can be tested via PAMPA-BBB models .
  • Data Consideration : IC50_{50} values may vary due to fluorophenyl ring orientation. Use cryo-EM or SPR to resolve binding conformations .

Q. How can researchers resolve discrepancies in 1H^{1}\text{H}-NMR spectra caused by dynamic proton exchange in the amine group?

  • Methodology : Variable-temperature NMR (VT-NMR) to slow exchange rates. Deuterated solvents (e.g., D2_2O or CD3_3OD) and pH adjustment (e.g., 1% TFA) stabilize amine protons for clearer splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.